4-Bromo-2-isopropylbenzoyl chloride
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Overview
Description
4-Bromo-2-isopropylbenzoyl chloride: is an organic compound with the molecular formula C10H10BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropylbenzoyl chloride typically involves the bromination of 2-isopropylbenzoyl chloride. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective methods. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 4-Bromo-2-isopropylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of biologically active molecules. It may also be used in the development of new drugs or therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also used in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropylbenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
4-Bromo-2-chlorobenzoyl chloride: Similar in structure but with a chlorine atom instead of an isopropyl group.
4-Bromo-2-methylbenzoyl chloride: Similar but with a methyl group instead of an isopropyl group.
4-Bromo-2-ethylbenzoyl chloride: Similar but with an ethyl group instead of an isopropyl group.
Uniqueness: 4-Bromo-2-isopropylbenzoyl chloride is unique due to the presence of both a bromine atom and an isopropyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C10H10BrClO |
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Molecular Weight |
261.54 g/mol |
IUPAC Name |
4-bromo-2-propan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C10H10BrClO/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3 |
InChI Key |
URZNOQJDNXAWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)Cl |
Origin of Product |
United States |
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